molecular formula C11H15ClN2 B13150193 2-(4-Chloro-benzyl)-piperazine

2-(4-Chloro-benzyl)-piperazine

Cat. No.: B13150193
M. Wt: 210.70 g/mol
InChI Key: NCKDJZCVHKZFSG-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)piperazine is an organic compound with the molecular formula C11H15ClN2 It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Piperazine+4-Chlorobenzyl chloride2-(4-Chlorobenzyl)piperazine+HCl\text{Piperazine} + \text{4-Chlorobenzyl chloride} \rightarrow \text{2-(4-Chlorobenzyl)piperazine} + \text{HCl} Piperazine+4-Chlorobenzyl chloride→2-(4-Chlorobenzyl)piperazine+HCl

Industrial Production Methods: Industrial production of 2-(4-Chlorobenzyl)piperazine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Major Products:

    Oxidation: N-oxides of 2-(4-Chlorobenzyl)piperazine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chlorobenzyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)piperazine involves its interaction with neurotransmitter systems in the brain. It acts as an inhibitor of serotonin uptake by binding to serotonin transporters, thereby increasing the levels of serotonin in the synaptic cleft. This action can modulate mood and behavior, making it of interest in the study of psychiatric disorders .

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorobenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit serotonin uptake distinguishes it from other benzylpiperazine derivatives, making it a valuable compound for neuropharmacological research.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H15ClN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2

InChI Key

NCKDJZCVHKZFSG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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